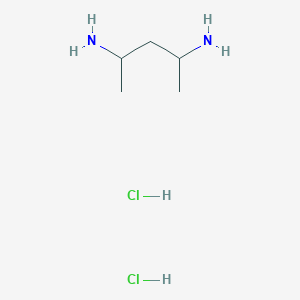

Pentane-2,4-diamine;dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Pentane-2,4-diamine;dihydrochloride” is a compound that is used in various applications. It is a derivative of pentane-2,4-diamine, which is a liquid at room temperature . The dihydrochloride version of this compound is a powder .

Synthesis Analysis

The synthesis of a pH-responsive diblock copolymer, methoxy poly (ethylene glycol)-b-poly [N1-(4-vinylbenzyl) pentane-1,5-diamine dihydrochloride] (mPEG-b-PVBPDA), involves the use of pentane-2,4-diamine;dihydrochloride . The monomer with cadaverine side group (N1-(4-vinylbenzyl)pentane-1,5-diamine dihydrochloride, VBPDA) and the macroinitiator (mPEG-ACVA) were synthesized, respectively, and mPEG-b-PVBPDA was then obtained by free radical polymerization .

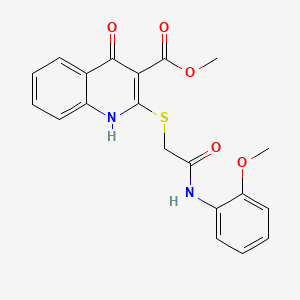

Molecular Structure Analysis

The molecular structure of pentane-2,4-diamine;dihydrochloride can be represented by the InChI code: 1S/C5H14N2/c1-4(6)3-5(2)7/h4-5H,3,6-7H2,1-2H3 . This indicates that the compound consists of a pentane backbone with amine groups attached at the 2nd and 4th carbon atoms.

科学研究应用

Materials Science and Molecular Design

Over the past three decades, researchers have extensively investigated the application of bicyclo-[1.1.1]pentane (BCP) derivatives in materials science. BCP derivatives exhibit intriguing properties, making them valuable in various contexts:

Molecular Rods and Rotors: BCP derivatives serve as molecular rods and rotors due to their rigid, three-dimensional structure. These properties are useful in designing functional materials with specific shapes and orientations .

Synthetic Approaches and Functionalization

Constructing the BCP framework involves several synthetic approaches:

However, direct functionalization of the bridge positions (2, 4, 5) remains challenging. Researchers continue to explore methods for controlled substitution at these positions .

Fluorogenic Probe Applications

Pentane-2,4-dione, a derivative of pentane-2,4-diamine dihydrochloride, has a unique application as a fluorogenic probe:

- Determination of Sulfite (STG) : Pentane-2,4-dione reacts specifically with sulfite ions, forming a fluorescent dihydropyridine derivative in the presence of formaldehyde. This reaction enables sensitive detection of STG .

安全和危害

Pentane-2,4-diamine;dihydrochloride is a chemical compound that needs to be handled with care. It is classified as a danger under the GHS classification, with hazard statements indicating that it is highly flammable, may be fatal if swallowed and enters airways, may cause drowsiness or dizziness, and is toxic to aquatic life with long-lasting effects .

Relevant Papers

Several papers have been published on pentane-2,4-diamine;dihydrochloride and its derivatives. For instance, a paper published in the journal “Colloid and Polymer Science” discusses the synthesis and characterization of a pH-responsive diblock copolymer using this compound . Another paper in “Chemical Papers” presents a novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione, where pentane-2,4-diamine;dihydrochloride can be used .

属性

IUPAC Name |

pentane-2,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-4(6)3-5(2)7;;/h4-5H,3,6-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSOMAQVVSSYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentane-2,4-diamine;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)

![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)

![7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553428.png)